molecular formula C11H10N2O2S B1306026 Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate CAS No. 58756-26-6

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B1306026
CAS RN: 58756-26-6
M. Wt: 234.28 g/mol
InChI Key: MGNPWNGXBGYBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has a molecular formula of C11H10N2O2S .


Molecular Structure Analysis

The molecular weight of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is 234.274 Da . The InChI code is 1S/C11H11N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/mL at 25 °C . The refractive index is n20/D 1.5050 .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, which include Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their broad and potent activity .

Synthesis of Tetrazole Derivatives

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be used in the synthesis of tetrazole derivatives. These derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Anti-Microbial Agents

1,3,4-Thiadiazole moiety, a part of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, has various biological activities including anti-microbial . This makes it a potential candidate for the development of new anti-microbial drugs.

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrids, which can be synthesized using Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents.

properties

IUPAC Name

ethyl 4-phenylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPWNGXBGYBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380275
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

CAS RN

58756-26-6
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.